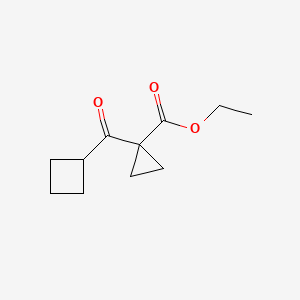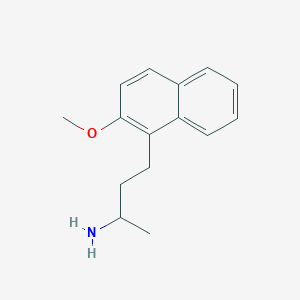
4-(2-Methoxynaphthalen-1-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxynaphthalen-1-yl)butan-2-amine is an organic compound with the molecular formula C15H19NO It features a naphthalene ring substituted with a methoxy group and a butan-2-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-methoxynaphthalene.
Alkylation: The first step involves the alkylation of 2-methoxynaphthalene with a suitable alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to introduce the butyl chain.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to form the butan-2-amine moiety.
Industrial Production Methods
Industrial production of 4-(2-Methoxynaphthalen-1-yl)butan-2-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the methoxy group or the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of naphthoquinones or imines.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Introduction of various alkyl or acyl groups on the naphthalene ring.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-(2-Methoxynaphthalen-1-yl)butan-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group and the amine moiety play crucial roles in binding to molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxynaphthalen-1-yl)butan-1-amine: Similar structure but with the amine group at a different position.
2-(4-Methoxynaphthalen-1-yl)ethan-1-amine: Shorter alkyl chain.
1-(2-Methoxynaphthalen-1-yl)butan-1-amine: Different stereochemistry.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)butan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
4-(2-methoxynaphthalen-1-yl)butan-2-amine |
InChI |
InChI=1S/C15H19NO/c1-11(16)7-9-14-13-6-4-3-5-12(13)8-10-15(14)17-2/h3-6,8,10-11H,7,9,16H2,1-2H3 |
Clave InChI |
WOUGFORKTMNCSM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=C(C=CC2=CC=CC=C21)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



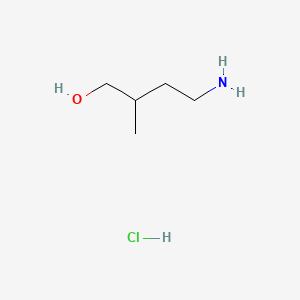


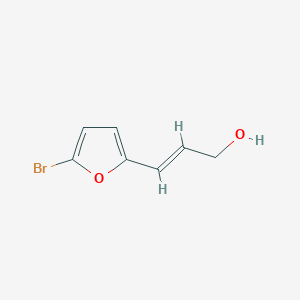


![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)

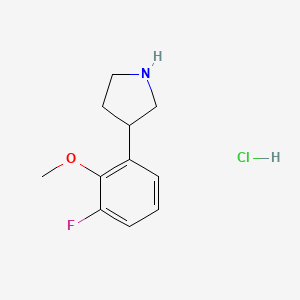

![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
